molecular formula C17H14N4O3 B2649181 5-methyl-4-[(4-nitroanilino)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 68538-00-1

5-methyl-4-[(4-nitroanilino)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B2649181
CAS RN: 68538-00-1
M. Wt: 322.324
InChI Key: GJKUANGADYXLQC-WJDWOHSUSA-N
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Description

5-methyl-4-[(4-nitroanilino)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a chemical compound . It is part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .

Scientific Research Applications

Molecular Structure and Hydrogen Bonding

The study of the molecular structure of compounds similar to 5-methyl-4-[(4-nitroanilino)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one reveals their ability to form complex molecular arrangements through hydrogen bonding. For instance, certain derivatives are linked into sheets or chains by a combination of N-H...N, N-H...O, and C-H...O hydrogen bonds, showcasing the importance of these compounds in understanding molecular interactions and the design of molecular materials (Portilla et al., 2007).

Corrosion Inhibition

Pyrazole derivatives have been investigated for their application in corrosion inhibition, particularly in the petroleum industry for oil well stimulation. The green synthesis of certain pyrazole derivatives under ultrasonic irradiation shows potential for N80 steel corrosion mitigation, indicating a promising application for these compounds in industrial processes (Singh et al., 2020).

Catalytic Applications and Green Chemistry

The catalytic properties of nano ionic liquids derived from pyrazole compounds offer efficient and green solutions for the synthesis of pyrazole derivatives. These applications align with the principles of green chemistry, emphasizing short reaction times, good yields, and minimal environmental impact (Zolfigol et al., 2015).

Environmental Friendly Synthesis

The use of environmentally friendly biopolymers like cellulose sulfuric acid for the synthesis of pyrazole derivatives highlights an interest in sustainable chemical processes. This approach minimizes operational hazards and environmental pollution while providing high yields and cost-effective solutions (Mosaddegh et al., 2010).

properties

IUPAC Name

5-methyl-4-[(4-nitrophenyl)iminomethyl]-2-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3/c1-12-16(11-18-13-7-9-15(10-8-13)21(23)24)17(22)20(19-12)14-5-3-2-4-6-14/h2-11,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVKWMUZROLZERW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-4-[(4-nitroanilino)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

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